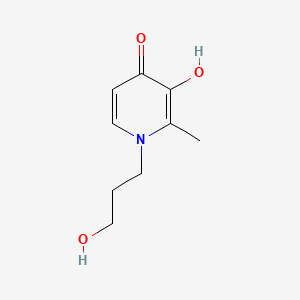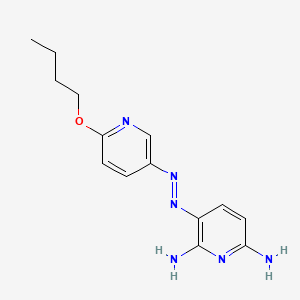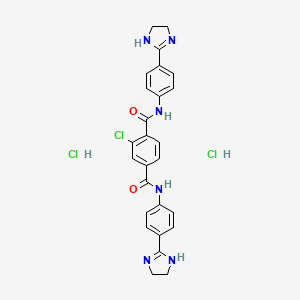
3-(3,5-二甲氧基苯基)-1-丙烯
概述
描述
3,5-Dimethoxyallylbenzene is an olefinic compound.
科学研究应用
木质素氧化中的催化剂
3-(3,5-二甲氧基苯基)-1-丙烯已被用作研究木质素对过氧化氢的反应性,由特定锰配合物催化的模型化合物。这项研究对于理解木质素的反应性和在生物精炼过程中的潜在应用具有重要意义(Cui, Chen, Gratzl, & Patt, 1999)。
X射线晶体学和NMR光谱学
涉及3-(3,5-二甲氧基苯基)-1-丙烯的研究对X射线晶体学和NMR光谱学领域做出了贡献,增进了我们对某些化合物的分子结构和键性质的理解(Li, Lundquist, & Stomberg, 1996)。
查尔酮研究
对3-(3,5-二甲氧基苯基)-1-丙烯的研究有助于更广泛地理解查尔酮,这在各种化学反应中很重要,并在药物化学中具有潜在应用(Jasinski et al., 2010)。
真菌漆酶催化氧化中的作用
这种化合物已被用于研究真菌漆酶在催化氧化中的作用,有助于我们理解酶促反应及其潜在的工业应用(Chen et al., 2000)。
丙烯/乙烯共聚反应
3-(3,5-二甲氧基苯基)-1-丙烯在共聚反应领域具有相关性,特别是在研究催化剂对异构聚丙烯工业生产的区域选择性方面(Busico et al., 2004)。
儿茶素对映体的对映选择性合成
这种化合物已被用于儿茶素对映体的对映选择性合成,为有机合成和药物化学领域增添了价值(Rensburg, Heerden, Bezuidenhoudt, & Ferreira, 1997)。
作用机制
Target of Action
The primary target of 3-(3,5-Dimethoxyphenyl)-1-propene, also known as DPP23, is reactive oxygen species (ROS) generation in cancer cells . ROS are unstable molecules containing oxygen that readily react with other molecules in cells . The generation of ROS specifically in cancer cells is a promising strategy for their selective killing .
Mode of Action
DPP23 exerts its antitumor activity through ROS-mediated apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It involves a series of biochemical events leading to a characteristic cell morphology and death . The exact mechanism underlying ros generation by dpp23 remains unknown .
Biochemical Pathways
DPP23 alters global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis . It modulates the expression of 13 genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . Of these, CHAC1 was most highly upregulated upon DPP23 treatment . DPP23 may induce GSH depletion through modulation of gene expression, which is especially involved in glutathione metabolism .
Result of Action
This selective killing is achieved through the generation of ROS and the subsequent oxidative stress and apoptosis .
Action Environment
The action of DPP23 can be influenced by various environmental factors. For instance, ROS is generated by the action of endogenous factors, such as the electron transport chain, peroxisomes, P450, Fe 2+, NADPH, cyclooxygenase, and lipoxygenase, and by exogenous factors, such as ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation . These factors can potentially influence the action, efficacy, and stability of DPP23.
生化分析
Biochemical Properties
3-(3,5-Dimethoxyphenyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 3-(3,5-Dimethoxyphenyl)-1-propene and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of 3-(3,5-Dimethoxyphenyl)-1-propene on cellular processes are diverse. In cancer cells, it has been shown to induce reactive oxygen species (ROS) generation, leading to apoptosis . This selective induction of ROS in cancer cells, but not in healthy cells, suggests its potential as an anticancer agent. Furthermore, 3-(3,5-Dimethoxyphenyl)-1-propene can influence cell signaling pathways, such as the unfolded protein response, and modulate gene expression related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, 3-(3,5-Dimethoxyphenyl)-1-propene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other compounds . Additionally, 3-(3,5-Dimethoxyphenyl)-1-propene can modulate gene expression by influencing transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Dimethoxyphenyl)-1-propene can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to 3-(3,5-Dimethoxyphenyl)-1-propene can lead to sustained ROS generation and apoptosis in cancer cells . Additionally, the compound’s stability under various conditions can influence its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of 3-(3,5-Dimethoxyphenyl)-1-propene vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the selective induction of apoptosis in cancer cells. At higher doses, it can lead to toxic effects, including oxidative damage to healthy tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
3-(3,5-Dimethoxyphenyl)-1-propene is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferase, which plays a role in the detoxification of reactive intermediates . This interaction can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-(3,5-Dimethoxyphenyl)-1-propene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, its binding to transport proteins can facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 3-(3,5-Dimethoxyphenyl)-1-propene can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can enhance its ability to induce ROS generation and apoptosis in cancer cells .
属性
IUPAC Name |
1,3-dimethoxy-5-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCNNBWHOVQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335374 | |
| Record name | 1-Allyl-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-89-4 | |
| Record name | 1-Allyl-3,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)
![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)
![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)
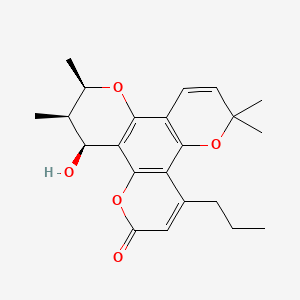
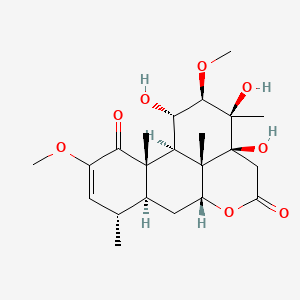
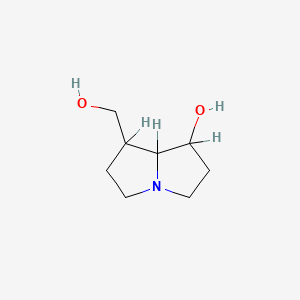
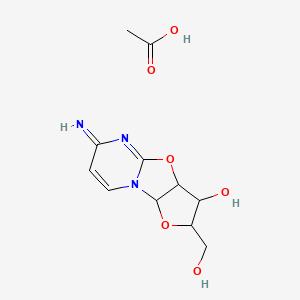
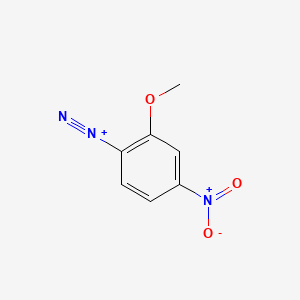
![1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-](/img/structure/B1210941.png)
